3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H29FN4O3 and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystallography and Structural Analysis
The structural characteristics of related compounds have been elucidated through X-ray crystallography. These studies offer insights into the hydrogen bonding patterns and molecular conformations which are essential for understanding the compound's interactions at the molecular level. For example, Ullah and Altaf (2014) detailed the crystal structures of structurally related compounds, highlighting their extensive hydrogen bonding and short contact formations that result in one-dimensional networks (Ullah & Altaf, 2014).
Medicinal Chemistry and Pharmacology
Several studies have focused on the design, synthesis, and biological activity of novel compounds derived from this chemical scaffold. These compounds have been evaluated for their potential therapeutic applications, including anticonvulsant, antineoplastic, and antipsychotic effects. For instance, Obniska et al. (2015) synthesized new amides derived from a related scaffold and evaluated their anticonvulsant activity, revealing compounds with significant protection in animal models of epilepsy (Obniska et al., 2015).
Drug Metabolism
Understanding the metabolism of drugs with similar structures is crucial for drug development. Gong et al. (2010) identified the main metabolic pathways of flumatinib, a related antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, providing valuable information on N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis as primary metabolic routes (Gong et al., 2010).
Radiopharmaceuticals
Compounds structurally similar to the one have been synthesized for imaging purposes. Eskola et al. (2002) developed a candidate for imaging dopamine D4 receptors, illustrating the application of such compounds in neuroimaging and the study of neurological disorders (Eskola et al., 2002).
Enzyme Inhibition and Antitumor Activity
Research into enzyme inhibitors and antitumor agents has highlighted the potential of derivatives for therapeutic use. Li et al. (2013) designed and synthesized a series of novel compounds as c-Met/ALK dual inhibitors, demonstrating significant tumor growth inhibition in preclinical models (Li et al., 2013).
Propriétés
IUPAC Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O3/c1-18-16-22(31)23(25(32)30(18)14-15-33-2)24(19-4-3-9-27-17-19)29-12-10-28(11-13-29)21-7-5-20(26)6-8-21/h3-9,16-17,24,31H,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZCJZBSTYZCIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.